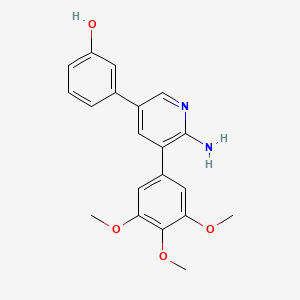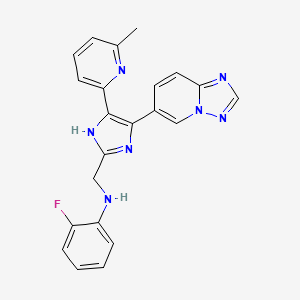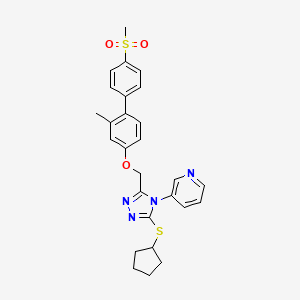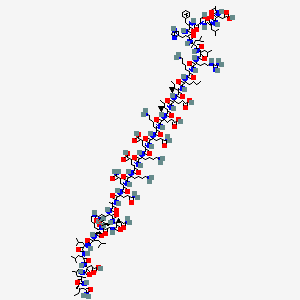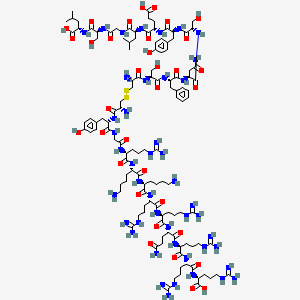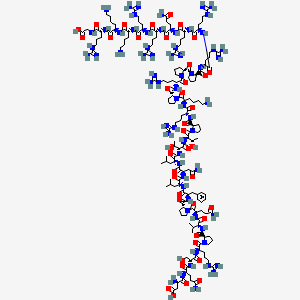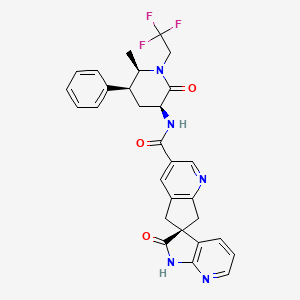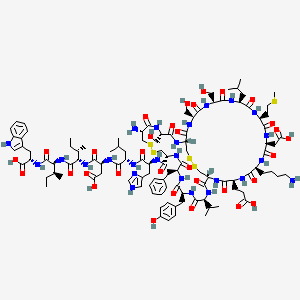
エンドセリン1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995; 333(6):356-63)
科学的研究の応用
癌進行における役割
ET-1は癌進行において重要な役割を果たします。 細胞増殖、浸潤および転移、ならびに血管新生などの癌進行の特性を促進することが明らかになっています {svg_1}。 ET-1は、上皮間葉転換(EMT)の誘導と抗癌剤への耐性の促進にも関与している {svg_2}。
癌における治療の可能性
多くの前臨床研究では、ET-1受容体拮抗薬など、癌におけるET-1発現を標的にするための取り組みが行われてきました。これらの拮抗薬の多くは、肺高血圧症の治療薬として承認されています {svg_3}。 ET-1の標的化は、さまざまな他の癌治療法への反応を改善することが示されており、このペプチドの標的化がもたらす可能性のある利点を強調しています {svg_4}。
心血管疾患における役割
ET-1は、血管収縮と血管緊張の調節に重要です {svg_5}。 ET-1は、心血管疾患において生理学的および病理学的にさまざまな役割を果たしています {svg_6}。
COVID-19における役割
最近の研究では、COVID-19におけるET-1の役割も強調されています {svg_7}。 ET-1の役割を理解することは、血管機能と炎症に関連するさまざまな疾患における基礎科学研究と治療介入の開発の両方に不可欠です {svg_8}。
慢性疼痛における役割
ET-1は、慢性疼痛に関与していると考えられています {svg_9}。 ET-1経路を解明し、治療標的を特定することで、疾患予防、疾患進行の遅延、または病理の逆転を通じて、多くの疾患を治療する可能性があります {svg_10}。
細胞増殖と転移における役割
ET-1は、細胞増殖などのプロセスを媒介して、腫瘍の増殖、転移性行動、血管新生、化学療法抵抗性を促進します {svg_11}。 β-arr1は、ET-1軸の下流の複数の経路間のクロストークを可能にし、腫瘍発生シグナル経路の収束点として機能することが示されています {svg_12}。
作用機序
Target of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by vascular endothelial cells . It acts through two types of receptors: ETA and ETB . These receptors are distributed across diverse cells and organs, indicating a multiple-organ ET system .
Mode of Action
ET-1 functions through activation of two G protein-coupled receptors, endothelin A and endothelin B receptor (ETA and ETB, respectively) . The ETA receptor is selective for ET-1, whereas the ETB receptor has the same affinity for all three ET peptides . ET-1 can also act on ETB receptors on endothelial cells to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .
Biochemical Pathways
ET-1 is involved in the regulation of a myriad of processes highly relevant for physical and mental well-being; female and male health; in the modulation of senses, pain, stress reactions and drug sensitivity as well as healing processes . Shifted ET-1 homeostasis may influence and predict the development and progression of suboptimal health conditions, metabolic impairments with cascading complications, ageing and related pathologies, cardiovascular diseases, neurodegenerative pathologies, aggressive malignancies .
Pharmacokinetics
It is known that et-1 is a potent vasoconstrictor, especially in the renal vasculature, and is anti-natriuretic and anti-diuretic . Its production is stimulated in a variety of different cell types under the influence of risk factors for cardiovascular disease and during the development of cardiovascular disease .
Result of Action
ET-1 has clear roles in cell proliferation, podocyte dysfunction, inflammation and fibrosis . It has been implicated in the development and progression of several cardiovascular diseases, such as atherosclerosis and hypertension . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumour .
Action Environment
The action of ET-1 can be influenced by various environmental factors. For instance, chronic as well as episodic psychosocial factors provoke social, environmental and emotional stress reactions; elevated plasma endothelin-1 (ET-1) influences individual differences in autonomic and hemodynamic responses to stress . Furthermore, the role of endothelin-1 in affecting lipid metabolism and insulin resistance in obesity mechanisms was under clinical research .
生化学分析
Biochemical Properties
ET-1 interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to two G-protein-coupled receptors (GPCRs), the endothelin ETA receptor (ETAR) and the endothelin ETB receptor (ETBR) . ET-1 has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .
Cellular Effects
ET-1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumor .
Molecular Mechanism
The molecular mechanism of action of ET-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In a recently identified mechanism, ETAR engagement by ET1 results in the nuclear translocation of β‐arrestin 1, where it directly binds to β‐catenin to enhance its nuclear accumulation and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, ET-1 injection in mice resulted in a transient vascular constriction and reduction in retinal functions, as well as a gradual loss of retinal nerve fiber layer and retinal ganglion cell in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of ET-1 vary with different dosages in animal models. For instance, in a study involving mice, it was found that lower doses of ET-1 resulted in transient vascular constriction and reduction in retinal functions, while higher doses led to a gradual loss of retinal nerve fiber layer and retinal ganglion cell .
Metabolic Pathways
ET-1 is involved in various metabolic pathways. It plays a physiological role as a potent vasoconstrictor and is implicated in an array of diseases . It is also involved in the regulation of a myriad of processes highly relevant for physical and mental well-being .
Transport and Distribution
ET-1 is produced primarily by vascular endothelial cells . It is transported and distributed within cells and tissues through its interaction with its two receptors, ETAR and ETBR .
Subcellular Localization
The subcellular localization of ET-1 is primarily at the cell surface . Some isoforms of the endothelin-converting enzyme (ECE-1), which is involved in the synthesis of ET-1, have been found to be intracellular .
特性
CAS番号 |
117399-94-7 |
|---|---|
分子式 |
C109H159N25O32S5 |
分子量 |
2491.9 g/mol |
IUPAC名 |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
InChIキー |
ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
| Endothelin-1 is one of the most potent vasoconstrictors. | |
沸点 |
2467.3±65.0 °C at 760 mmHg |
melting_point |
N/A |
配列 |
H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |
ソース |
Synthetic |
同義語 |
ET-1; Endothelin-1; Endothelin1; Endothelin 1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B612286.png)
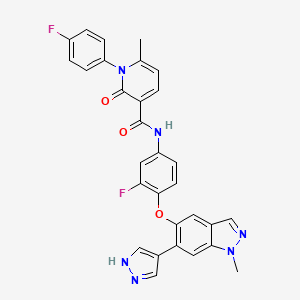
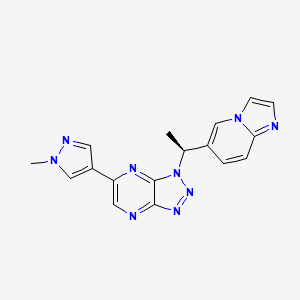
![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B612289.png)
